molecular formula C7H12N4O B13331719 2-(4-amino-1H-pyrazol-1-yl)butanamide

2-(4-amino-1H-pyrazol-1-yl)butanamide

Cat. No.: B13331719
M. Wt: 168.20 g/mol
InChI Key: WKTVGWBZAXZAMV-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)butanamide is a chemical compound with the molecular formula C7H12N4O. It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-1H-pyrazol-1-yl)butanamide typically involves the reaction of 4-amino-1H-pyrazole with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-amino-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide
  • 2-(4-amino-1H-pyrazol-1-yl)propanamide
  • 2-(4-amino-1H-pyrazol-1-yl)pentanamide

Comparison: Compared to its analogs, 2-(4-amino-1H-pyrazol-1-yl)butanamide exhibits unique properties due to the length and flexibility of its butanamide side chain. This can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)butanamide

InChI

InChI=1S/C7H12N4O/c1-2-6(7(9)12)11-4-5(8)3-10-11/h3-4,6H,2,8H2,1H3,(H2,9,12)

InChI Key

WKTVGWBZAXZAMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N1C=C(C=N1)N

Origin of Product

United States

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